molecular formula C12H16N2O6 B15181438 Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate CAS No. 93856-93-0

Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate

Cat. No.: B15181438
CAS No.: 93856-93-0
M. Wt: 284.26 g/mol
InChI Key: BTELZCMNUQBOJV-UHFFFAOYSA-N
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Description

Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate is a complex organic compound that features a nitrophenyl group, a hydroxymethyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of hydroxymethyl and carbamate groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce functional groups in a controlled manner, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamate group may interact with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-hydroxy-1-(hydroxymethyl)-2-phenylethyl)-carbamate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Methyl (2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-carbamate: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and carbamate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

93856-93-0

Molecular Formula

C12H16N2O6

Molecular Weight

284.26 g/mol

IUPAC Name

ethyl N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate

InChI

InChI=1S/C12H16N2O6/c1-2-20-12(17)13-10(7-15)11(16)8-3-5-9(6-4-8)14(18)19/h3-6,10-11,15-16H,2,7H2,1H3,(H,13,17)

InChI Key

BTELZCMNUQBOJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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